molecular formula C8H17Cl2N B1419053 1-(2-Chloroethyl)-3-methylpiperidinium chloride CAS No. 85068-70-8

1-(2-Chloroethyl)-3-methylpiperidinium chloride

Cat. No.: B1419053
CAS No.: 85068-70-8
M. Wt: 198.13 g/mol
InChI Key: TZEIEZGMTAMTBK-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-methylpiperidinium chloride is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-3-methylpiperidinium chloride can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or extraction.

Another method involves the reaction of 3-methylpiperidine with 2-chloroethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-methylpiperidinium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chloroethyl group is replaced by a nucleophile, such as an amine or thiol.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the chloroethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions. These reactions are often performed in aqueous or organic solvents under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions. These reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted piperidinium salts, where the 2-chloroethyl group is replaced by the nucleophile.

    Oxidation: The major products are N-oxides or other oxidized derivatives of the piperidine ring.

    Reduction: The major products are reduced piperidine derivatives without the chloroethyl group.

Scientific Research Applications

1-(2-Chloroethyl)-3-methylpiperidinium chloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, such as antitumor agents and antimicrobial agents.

    Biological Studies: It is used in studies to understand the interactions of piperidinium salts with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methylpiperidinium chloride involves its interaction with molecular targets, such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring can also interact with receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-methylpiperidinium chloride can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)piperidine: This compound lacks the methyl group on the piperidine ring, which may affect its reactivity and biological activity.

    3-Methylpiperidine:

    1-(2-Chloroethyl)-4-methylpiperidinium chloride: This compound has a methyl group at the 4-position of the piperidine ring, which may influence its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

85068-70-8

Molecular Formula

C8H17Cl2N

Molecular Weight

198.13 g/mol

IUPAC Name

1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride

InChI

InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H

InChI Key

TZEIEZGMTAMTBK-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCCl.Cl

Canonical SMILES

CC1CCC[NH+](C1)CCCl.[Cl-]

Key on ui other cas no.

85068-70-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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